molecular formula C10H13BrClN B3034676 (4-Bromophenyl)(cyclopropyl)methanamine hydrochloride CAS No. 2055840-36-1

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B3034676
CAS No.: 2055840-36-1
M. Wt: 262.57 g/mol
InChI Key: KWXPCXLHNDMVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)(cyclopropyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Isoindoles : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium leads to the synthesis of 2,3-dihydro-1H-isoindole-1-thiones. This demonstrates the use of bromophenyl compounds in synthesizing heterocyclic structures (Kobayashi et al., 2013).

  • Luminescent Properties in Metal Complexes : Cyclopalladated 2-(4-bromophenyl)pyridine complexes exhibit luminescent properties with potential applications in light-emitting materials and catalysts (Xu et al., 2014).

  • Carbonic Anhydrase Inhibition : Bromophenol derivatives incorporating cyclopropane moieties have been found to be effective inhibitors of the carbonic anhydrase enzyme, indicating potential therapeutic applications (Boztaş et al., 2015).

  • Intramolecular Cycloaddition : Cyclopropyl sulfides bearing a benzylidene moiety can be transformed into diquinanes using tris-(4-bromophenyl)aminium hexachloroantimonate, demonstrating applications in organic synthesis (Takemoto et al., 1995).

  • Inhibitors of Uptake into Serotonin Neurones : 4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine shows potential as a potent and selective inhibitor of uptake into serotonin neurons (Fuller et al., 1978).

  • Anticancer Activities of Bromophenol Derivatives : A novel bromophenol derivative, BOS-102, showed significant anticancer activities against human lung cancer cell lines, indicating potential in drug development (Guo et al., 2018).

  • Corrosion Protection in Industry : Bromophenyl methanamine derivatives show potential as organic inhibitors for corrosion protection in stainless steel, particularly in the phosphate fertilizer industry (Singh & Kumar, 2014).

  • Synthesis of Branched Tryptamines : The use of (2-arylcyclopropyl)ethanones in reactions with 4-bromophenylhydrazine hydrochloride leads to the synthesis of branched tryptamines, useful in pharmaceutical research (Salikov et al., 2017).

Properties

IUPAC Name

(4-bromophenyl)-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXPCXLHNDMVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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